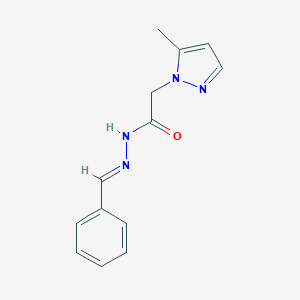![molecular formula C15H14N4O4S B449816 N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To ensure uniform mixing and temperature control
Purification steps: Such as recrystallization or chromatography to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents like dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted hydrazones
Applications De Recherche Scientifique
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: As a potential drug candidate for its antimicrobial, anticancer, and anti-inflammatory properties
Material Science: As a precursor for the synthesis of advanced materials with specific properties
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
- **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-PHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
Uniqueness
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H14N4O4S |
|---|---|
Poids moléculaire |
346.4g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H14N4O4S/c20-14(17-11-3-1-4-12(9-11)19(22)23)6-7-15(21)18-16-10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,17,20)(H,18,21)/b16-10+ |
Clé InChI |
FYRRJIFTXHCOBN-MHWRWJLKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2 |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N/N=C/C2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2 |
Solubilité |
1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)
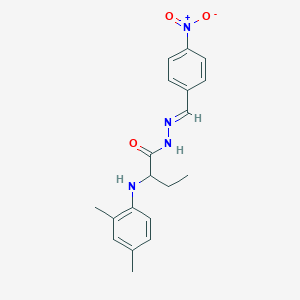
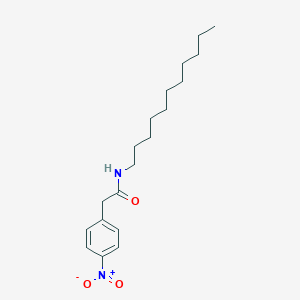
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
![N'-(4-bromobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449741.png)
![5-chloro-2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449742.png)
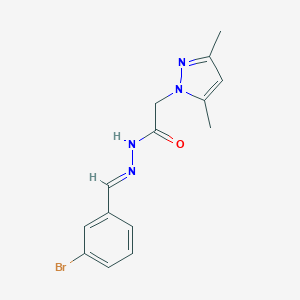
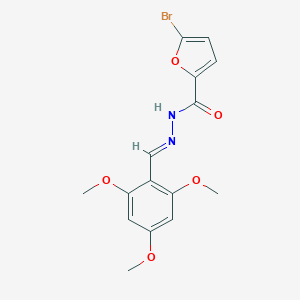
![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)
